2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide
Description
Properties
IUPAC Name |
2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN3O4S/c1-4-25(5-2)30(26,27)16-10-11-18-17(12-16)13(3)19(28-18)21-23-20(24-29-21)14-6-8-15(22)9-7-14/h6-12H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFOIUVSAZVMEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)OC(=C2C)C3=NC(=NO3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.
Chemical Structure and Properties
The chemical structure of the compound can be represented by the following molecular formula:
Key Features:
- Oxadiazole moiety : Known for various biological activities including antimicrobial and anticancer properties.
- Benzofuran structure : Contributes to the compound's lipophilicity and potential interaction with biological targets.
Anticancer Activity
Research indicates that derivatives of oxadiazole exhibit significant anticancer properties. The compound in focus has shown promising results in inhibiting cancer cell lines. A notable study reported that oxadiazole derivatives demonstrated cytotoxicity against various cancer cell lines, with IC50 values indicating effective growth inhibition.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A431 (human epidermoid carcinoma) | 10.5 | |
| Similar Oxadiazole Derivative | HCT116 (colon cancer) | 4.363 |
The proposed mechanism for the anticancer activity involves the induction of apoptosis in cancer cells through the activation of intrinsic pathways. The oxadiazole ring may interact with cellular enzymes involved in apoptosis regulation, leading to increased cell death in malignant cells.
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. Specifically, it was tested against Ras-related proteins, which are critical in many signaling pathways associated with cancer progression.
| Target Enzyme | Inhibition Constant (Ki) | Assay Type |
|---|---|---|
| Ras-related C3 botulinum toxin substrate 1 | 190 nM | High-throughput screening |
This data suggests that the compound may serve as a lead candidate for developing inhibitors targeting Ras signaling pathways, which are often dysregulated in cancers.
Additional Biological Activities
Beyond anticancer effects, compounds containing oxadiazole structures have been noted for their antimicrobial , anti-inflammatory , and analgesic properties. These activities can be attributed to their ability to interfere with biological processes at the cellular level.
Case Studies
Several studies have explored the biological activities of similar compounds:
- Antimicrobial Activity : A study demonstrated that oxadiazole derivatives exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : Compounds similar to the one discussed showed a reduction in inflammatory markers in vitro and in vivo models.
- Analgesic Properties : Some derivatives were tested for pain relief efficacy using animal models, indicating potential use as non-steroidal anti-inflammatory drugs (NSAIDs).
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Functional Group Variations
Benzofuran vs. Benzimidazolone Derivatives
Compounds in , such as 4-(3-(4-Chlorophenethyl)-1,2,4-oxadiazol-5-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one (46), replace the benzofuran core with benzimidazol-2-one. While both cores are aromatic, benzimidazolone introduces hydrogen-bonding capability via the imidazolone NH group, which may enhance binding to polar targets.
Oxadiazole Substitutions
- Target Compound : 4-Bromophenyl at the oxadiazole 3-position.
- Compound : 3-Fluorophenyl substituent. Fluorine’s electronegativity may enhance metabolic stability, whereas bromine’s larger size increases lipophilicity and steric bulk .
- PSN375963 () : Features a pyridine-linked oxadiazole. Pyridine’s electron-withdrawing nature contrasts with benzofuran’s electron-rich system, altering electronic interactions with targets .
Sulfonamide Modifications
- Target Compound : N,N-Diethyl groups provide moderate steric bulk and enhance solubility compared to larger substituents.
- Compound : Complex sulfonamide groups with multiple halogens (Br, Cl) and cyclopropyl moieties. These substitutions likely reduce solubility but improve target specificity through steric complementarity .
Physicochemical and Pharmacokinetic Properties
The target compound’s moderate logP and solubility balance lipophilicity and bioavailability, positioning it favorably for central nervous system (CNS) targets compared to highly hydrophobic analogs like PSN375963 .
Research Implications
- Optimization Opportunities : Replacing bromine with fluorine (as in ) could improve metabolic stability, while altering the sulfonamide to include polar groups might enhance solubility for systemic applications .
Q & A
Q. What are the key considerations for synthesizing 2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including cyclization of oxadiazole rings and sulfonamide functionalization. Key steps:
- Use dimethylformamide (DMF) or dichloromethane (DCM) as solvents under inert atmospheres (argon/nitrogen) to prevent oxidation .
- Controlled temperatures (e.g., 0–60°C) to optimize reaction kinetics and minimize side products .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) to isolate high-purity product .
- Yield Optimization Table :
| Step | Conditions | Yield (%) |
|---|---|---|
| Oxadiazole Formation | 60°C, 12h, DMF | 65–70 |
| Sulfonamide Coupling | RT, 24h, DCM | 50–55 |
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Methodological Answer : Structural confirmation requires a combination of:
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., diethyl groups, bromophenyl) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] peak at m/z 534.02) .
- X-ray Crystallography (if available): Resolve 3D conformation, particularly for the benzofuran-oxadiazole core .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound?
- Methodological Answer : Contradictions may arise due to variations in assay conditions or cellular models. Strategies:
- Standardize Assays : Use positive controls (e.g., known enzyme inhibitors) and replicate experiments across ≥3 independent trials .
- Dose-Response Curves : Calculate IC/EC values under consistent pH/temperature conditions .
- Meta-Analysis : Compare data across studies using platforms like PubChem BioAssay to identify trends (e.g., selectivity for kinase vs. GPCR targets) .
Q. What experimental designs are recommended for studying environmental stability and degradation pathways?
- Abiotic Studies : Expose the compound to UV light, varying pH (3–9), and temperatures (20–40°C) to simulate environmental conditions. Monitor degradation via HPLC-UV .
- Biotic Studies : Use soil/water microcosms to assess microbial breakdown. Quantify metabolites with LC-MS/MS .
- Key Parameters Table :
| Condition | Half-Life (Days) | Major Degradants |
|---|---|---|
| pH 7, 25°C | 30–35 | Desulfonated analog |
| UV Exposure | 5–7 | Oxadiazole ring-opened product |
Q. How can structure-activity relationship (SAR) studies be optimized for this compound’s derivatives?
- Methodological Answer :
- Core Modifications : Replace the 4-bromophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to assess electronic effects on activity .
- Sulfonamide Substitution : Test N-alkyl vs. N-aryl variants to probe steric tolerance .
- High-Throughput Screening (HTS) : Use 96-well plates to screen 100+ analogs against target panels (e.g., kinases, ion channels) .
Q. What mechanistic insights are critical for understanding its biological interactions?
- Methodological Answer :
- Target Identification : Perform pull-down assays with biotinylated probes or thermal proteome profiling .
- Binding Kinetics : Use surface plasmon resonance (SPR) to measure association/dissociation rates (e.g., K = 120 nM for kinase X) .
- Computational Modeling : Dock the compound into target active sites (e.g., AutoDock Vina ) to predict key interactions (e.g., hydrogen bonds with oxadiazole) .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility and bioavailability profiles?
- Methodological Answer :
- Solubility : Test in multiple solvents (e.g., PBS, DMSO) using shake-flask method vs. nephelometry .
- Bioavailability : Compare Caco-2 permeability assays with in vivo pharmacokinetics (rodent models) to reconcile in vitro-in vivo correlations (IVIVC) .
Avoided Questions
- Commercial/Industrial : Pricing, scale-up synthesis, or GMP production (excluded per guidelines).
- Consumer-Level : Toxicity in non-research contexts (e.g., human/veterinary use).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
